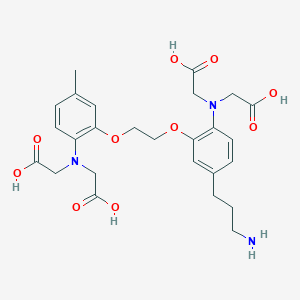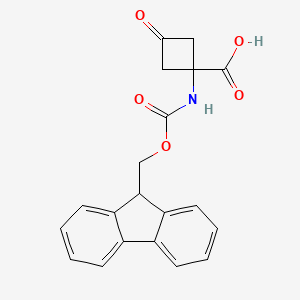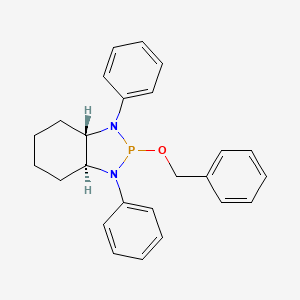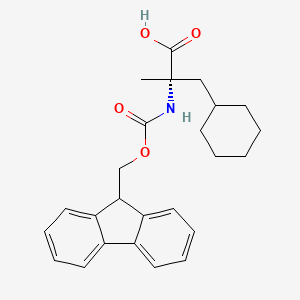
Fmoc-a-methyl-(S)-3-cyclohexylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-a-methyl-(S)-3-cyclohexylalanine is a derivative of alanine, an amino acid, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached. This compound is used in peptide synthesis and has applications in various fields, including chemistry, biology, and medicine. The Fmoc group is commonly used to protect the amine group of amino acids during peptide synthesis, allowing for selective reactions to occur.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-a-methyl-(S)-3-cyclohexylalanine typically involves the protection of the amino group with the Fmoc group. One common method is to react the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of this compound often employs solid-phase synthesis techniques. The use of 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid strategy is one approach . This method allows for the efficient synthesis of Fmoc-protected amino acids with high yield and purity.
化学反应分析
Types of Reactions
Fmoc-a-methyl-(S)-3-cyclohexylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to convert the compound into its reduced form.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like piperidine for Fmoc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Fmoc group using piperidine results in the formation of the free amine .
科学研究应用
Fmoc-a-methyl-(S)-3-cyclohexylalanine has a wide range of applications in scientific research:
Chemistry: Used in solid-phase peptide synthesis (SPPS) to create peptides and proteins with specific sequences.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of biofunctional materials and hydrogels for various applications.
作用机制
The mechanism of action of Fmoc-a-methyl-(S)-3-cyclohexylalanine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amine group, allowing for selective reactions to occur at other functional groups. The Fmoc group can be removed under basic conditions, such as with piperidine, to reveal the free amine, which can then participate in further reactions .
相似化合物的比较
Similar Compounds
Fmoc-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-valine: Similar to Fmoc-a-methyl-(S)-3-cyclohexylalanine, but with a different side chain.
Fmoc-leucine: Used in peptide synthesis with a different side chain structure.
Uniqueness
This compound is unique due to its cyclohexyl side chain, which imparts specific steric and electronic properties. This uniqueness makes it valuable in the synthesis of peptides with specific structural and functional characteristics.
属性
分子式 |
C25H29NO4 |
|---|---|
分子量 |
407.5 g/mol |
IUPAC 名称 |
(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid |
InChI |
InChI=1S/C25H29NO4/c1-25(23(27)28,15-17-9-3-2-4-10-17)26-24(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,17,22H,2-4,9-10,15-16H2,1H3,(H,26,29)(H,27,28)/t25-/m0/s1 |
InChI 键 |
BZKGQXQXVPOXKL-VWLOTQADSA-N |
手性 SMILES |
C[C@](CC1CCCCC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
规范 SMILES |
CC(CC1CCCCC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


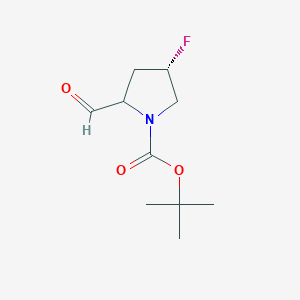
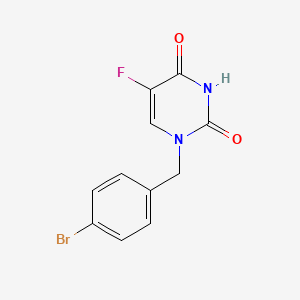

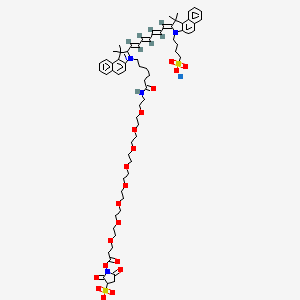
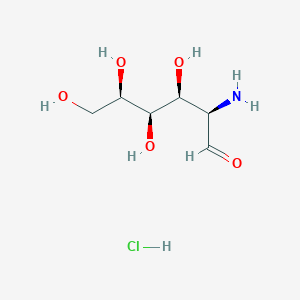
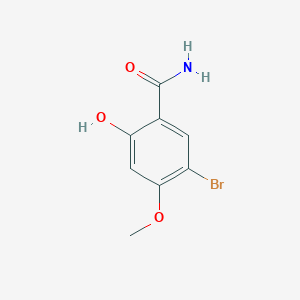
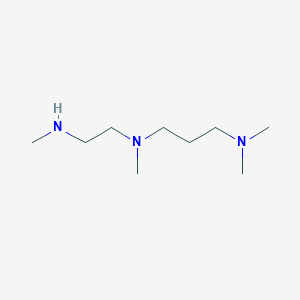

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(methoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12842615.png)
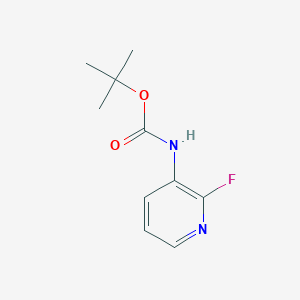
![2-Bromo-6-chlorothiazolo[4,5-b]pyridine](/img/structure/B12842624.png)
